4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide
Beschreibung
This compound is a structurally complex benzamide derivative featuring a sulfonyl-linked 3,5-dimethylpiperidine moiety and a sulfamoylphenyl group conjugated to a 5-ethyl-1,3,4-thiadiazole ring. Its design incorporates pharmacophores associated with enzyme inhibition (e.g., sulfonamides for carbonic anhydrase or kinase targets) and membrane permeability (dimethylpiperidine) .
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O5S3/c1-4-22-26-27-24(35-22)28-36(31,32)20-11-7-19(8-12-20)25-23(30)18-5-9-21(10-6-18)37(33,34)29-14-16(2)13-17(3)15-29/h5-12,16-17H,4,13-15H2,1-3H3,(H,25,30)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJDPUMQAURDNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide is a complex organic molecule with potential biological activities. Its structure incorporates a 1,3,4-thiadiazole moiety, which has been associated with various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent studies and data.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to our target compound have shown potent activity against various pathogens:
- Antibacterial Effects : In studies involving various bacterial strains such as Staphylococcus aureus and Escherichia coli, compounds with a thiadiazole structure demonstrated minimum inhibitory concentration (MIC) values as low as , indicating strong antibacterial activity compared to reference drugs like nitrofurazone and fluconazole .
- Antifungal Effects : The same compounds also exhibited antifungal properties against Candida albicans and Aspergillus flavus, reinforcing their broad-spectrum antimicrobial potential .
Anticancer Activity
The incorporation of sulfonamide groups in the structure has been linked to enhanced anticancer activity. Compounds similar to our target have been evaluated for their cytotoxic effects against cancer cell lines:
- Mechanism of Action : Research suggests that these compounds may inhibit key enzymes involved in cancer cell proliferation and survival. For example, certain derivatives have been shown to disrupt the synthesis of lipoteichoic acid (LTA), which is essential for the growth of Gram-positive bacteria and may also play a role in cancer cell signaling pathways .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be significantly influenced by its structural components:
| Structural Component | Effect on Activity |
|---|---|
| 1,3,4-Thiadiazole | Enhances antimicrobial properties |
| Sulfonamide group | Increases anticancer efficacy |
| Piperidine moiety | Contributes to overall bioactivity |
Studies indicate that modifications in substituents on the thiadiazole ring can lead to variations in biological activity, highlighting the importance of SAR in drug design .
Case Studies
Recent studies have focused on evaluating the biological activity of compounds similar to our target molecule:
- Study on Antimicrobial Efficacy : A series of thiadiazole derivatives were synthesized and tested against Mycobacterium bovis BCG. The most active compounds showed significant inhibition in both active and dormant states .
- Evaluation of Anticancer Properties : Compounds incorporating the piperidinyl sulfonamide moiety were tested against various cancer cell lines, showing promising results with IC50 values indicating potent cytotoxicity .
Wissenschaftliche Forschungsanwendungen
Structural Representation
The compound features a complex structure that includes a piperidine ring, sulfonamide moiety, and thiadiazole group, contributing to its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cell lines. Key findings include:
- Inhibition of Non-Small Cell Lung Cancer (NSCLC) : The compound has shown potent inhibitory effects on NSCLC cells by targeting the epidermal growth factor receptor (EGFR), particularly against the L858R mutation associated with drug resistance. In vitro studies reported IC50 values ranging from 5 to 20 nM , highlighting its effectiveness in reducing cell viability in cancer models .
Metabolic Stability
Studies on metabolic stability reveal that the compound maintains favorable stability profiles in liver microsomes and plasma. This suggests a reduced likelihood of rapid degradation, enhancing its potential as a therapeutic agent.
Study on NSCLC Efficacy
In a recent study focusing on NSCLC models, researchers evaluated the efficacy of this compound against both wild-type and mutant forms of EGFR. The results demonstrated higher potency against the L858R mutation compared to other variants. This study underscores the compound's potential as a targeted therapy for resistant cancer forms.
Comparative Activity Against Other Compounds
In comparative studies with standard chemotherapeutics like methotrexate, this compound exhibited superior selectivity indices (SI), indicating better efficacy and reduced toxicity profiles in various cancer cell lines .
| Biological Activity | IC50 (nM) | Cell Line | Notes |
|---|---|---|---|
| EGFR Inhibition | 5 - 20 | Non-Small Cell Lung Cancer | More potent against L858R mutant |
| Growth Inhibition | <50 | Various Cancer Cell Lines | Significant reduction in cell viability |
| Metabolic Stability | N/A | Rat and Human Liver Microsomes | Good stability, no significant CYP inhibition |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Structural Analog: 5-(4-(3,5-Dichlorophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (Compound 7x)
Evidence Source : Compound 7x, synthesized in a study on dopamine D3 receptor ligands, shares a benzamide-like scaffold but diverges in critical substituents and functional groups .
| Parameter | Target Compound | Compound 7x |
|---|---|---|
| Core Structure | Benzamide with sulfonyl-piperidine | Pentanamide with 1,4-diazepane |
| Aromatic Substituents | 4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl | 4-(Thiophen-3-yl)phenyl |
| Heterocyclic Moieties | 3,5-Dimethylpiperidine (6-membered ring) | 1,4-Diazepane (7-membered ring) with 3,5-dichlorophenyl |
| Synthetic Yield | Not reported in evidence | 41% yield |
| Hypothesized Target | Antimicrobial/carbonic anhydrase (thiadiazole sulfonamide) | Dopamine D3 receptor (diazepane-thiophene system) |
Structural and Functional Implications
In contrast, Compound 7x’s 1,4-diazepane (7-membered ring) introduces conformational flexibility, which may improve binding to larger receptor cavities like dopamine D3 .
Electron-Deficient vs. Electron-Rich Groups :
- The dichlorophenyl group in Compound 7x is electron-withdrawing, favoring π-stacking interactions in hydrophobic environments. The target compound’s ethyl-thiadiazole sulfonamide is electron-deficient, suggesting stronger hydrogen bonding or polar interactions with enzymes like carbonic anhydrase.
Sulfonamide Positioning :
- Both compounds utilize sulfonamide groups, but their placement differs. The target compound’s sulfamoylphenyl-thiadiazole system may enhance water solubility and target engagement compared to Compound 7x’s thiophene-linked pentanamide.
Pharmacokinetic Considerations
- Metabolic Stability : The ethyl-thiadiazole group may resist oxidative metabolism better than Compound 7x’s thiophene, which is prone to CYP450-mediated oxidation.
Research Findings and Limitations
- Synthesis Challenges : Compound 7x was synthesized in moderate yield (41%) via diazepane substitution . The target compound’s synthesis would require sulfonylation of dimethylpiperidine and sequential coupling of the thiadiazole sulfamoylphenyl group, which may present steric challenges.
- Biological Data Gaps: No direct activity data for the target compound are available in the provided evidence. Comparisons rely on structural extrapolation and known roles of its substituents (e.g., thiadiazoles in antimicrobials).
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
